4-(3-chloro-4-methylbenzoyl)morpholine
Description
Historical Development of Morpholine (B109124) and its Derivatives in Organic Chemistry
Morpholine, a heterocyclic compound with the formula O(CH₂)₂NH, was first named by Ludwig Knorr. wikipedia.org It features both an amine and an ether functional group. wikipedia.org Industrially, it is often produced by dehydrating diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia (B1221849) under high temperature and pressure. wikipedia.org
The morpholine structure is a cornerstone in organic synthesis and medicinal chemistry. wikipedia.org It serves as a versatile building block in the creation of a wide array of more complex molecules. wikipedia.orgresearchgate.net Its derivatives have been explored extensively, leading to the development of numerous compounds with significant applications. For instance, morpholine is a key component in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its unique properties, including its polarity and basicity, have made it a staple in both industrial processes and advanced chemical research. wikipedia.org
Significance of the N-Acyl Morpholine Scaffold in Chemical Science
The N-acyl morpholine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The attachment of an acyl group to the nitrogen atom of the morpholine ring creates an amide linkage, which is a common feature in many pharmaceutical agents. This scaffold is valued for its ability to impart favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and bioavailability.
The morpholine ring itself is often employed to enhance the potency of a compound through molecular interactions with target proteins or to fine-tune its pharmacokinetic profile. researchgate.net The N-acyl substitution provides a versatile point for chemical modification, allowing chemists to systematically alter the structure to optimize its biological activity. This has led to the inclusion of N-acyl morpholine derivatives in the discovery and development of drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net
Overview of Advanced Research Perspectives on Benzoyl-Substituted Morpholine Systems
While direct studies on 4-(3-chloro-4-methylbenzoyl)morpholine are limited, research into structurally similar benzoyl-substituted morpholine systems provides valuable insights into its potential areas of application. These compounds are typically synthesized through the amidation of a substituted benzoyl chloride with morpholine. chemspider.com
Benzoyl-substituted morpholines have been investigated for a range of biological activities. For example, derivatives containing a nitro group have been used as a scaffold for novel semicarbazides and thiosemicarbazides with potential antibacterial activity. mdpi.com The specific substitution pattern on the benzoyl ring is critical in determining the compound's biological effects. The presence of halogen atoms, such as chlorine, is a common strategy in drug design to modulate a molecule's electronic properties and its ability to interact with biological targets. nih.gov
Research on compounds like N-(4-Chlorobenzoyl)morpholine and 4-(3-Chlorobenzoyl)morpholine provides a framework for understanding how the chloro-benzoyl portion of the molecule might behave. chemicalbook.comnih.gov The addition of a methyl group, as seen in this compound, can further influence properties such as lipophilicity and metabolic stability, potentially altering its biological activity in nuanced ways. Advanced research in this area continues to explore how different substitution patterns on the benzoyl ring of N-acyl morpholines can lead to the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULYGTWXRVURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 3 Chloro 4 Methylbenzoyl Morpholine
Acylation Pathways for N-Substituted Morpholine (B109124) Derivatives
The most direct routes to 4-(3-chloro-4-methylbenzoyl)morpholine involve the acylation of the morpholine ring. This can be accomplished through direct reaction with an acyl chloride or by using coupling agents to facilitate amide bond formation with a carboxylic acid.
Direct Acylation with Benzoyl Chlorides
A common and efficient method for the synthesis of benzoyl-morpholine derivatives is the direct acylation of morpholine with a corresponding benzoyl chloride. In this case, 3-chloro-4-methylbenzoyl chloride would be reacted with morpholine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for the amidation of a benzoyl chloride with morpholine involves dissolving morpholine and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). The benzoyl chloride is then added carefully to the stirred solution. The reaction is typically stirred for a period at ambient temperature to ensure completion. An aqueous workup is then performed to isolate the product. For instance, the reaction of morpholine with benzoyl chloride in the presence of triethylamine in dichloromethane has been reported to yield the corresponding N-benzoyl morpholine in high yield (95%).
This Schotten-Baumann-type reaction is a robust and widely used method for preparing amides from amines and acyl chlorides. The key parameters for this reaction are summarized in the table below.
| Parameter | Condition | Reference |
| Reactants | Morpholine, 3-chloro-4-methylbenzoyl chloride | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | Ambient | |
| Workup | Aqueous extraction |
Amide Bond Formation via Activated Carboxylic Acid Derivatives (e.g., EDC/HOBt)
An alternative to using acyl chlorides is the direct coupling of a carboxylic acid with an amine using a coupling agent. This method avoids the need to prepare the often-moisture-sensitive acyl chloride. A widely used coupling system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt).
In this approach, 3-chloro-4-methylbenzoic acid would be activated by EDC in the presence of HOBt to form a highly reactive HOBt ester. This intermediate then readily reacts with morpholine to form the desired amide, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF). The use of EDC/HOBt is particularly advantageous as the byproducts are water-soluble, simplifying purification. Studies have shown that this method is effective for a wide range of carboxylic acids and amines, including electron-deficient systems. The addition of a base like N-methylmorpholine (NMM) is also common in these reactions.
The general conditions for an EDC/HOBt mediated coupling are outlined in the following table.
| Reagent | Function | Reference |
| 3-chloro-4-methylbenzoic acid | Carboxylic acid source | |
| Morpholine | Amine source | |
| EDC (EDCI) | Carbodiimide coupling agent | |
| HOBt | Activating additive | |
| NMM or DIPEA | Base | |
| Solvent | Dichloromethane, DMF, or Acetonitrile |
Multistep Synthesis of Complex Morpholine-Benzoyl Systems
The synthesis of more complex systems containing the 4-(benzoyl)morpholine moiety often requires a multistep approach. This can involve the initial preparation of a substituted aromatic precursor followed by coupling with morpholine or a morpholine-containing fragment.
Preparation of Precursor Aromatic Moieties (e.g., substituted anilines, nitrobenzenes)
The synthesis of the key intermediate, 3-chloro-4-methylbenzoic acid, can be accomplished through various routes. One common industrial method involves the chlorination of 4-methylbenzoic acid (p-toluic acid). Other approaches may start from different substituted benzene (B151609) derivatives. For example, the synthesis of substituted benzoic acids can be achieved through the oxidation of the corresponding toluene (B28343) or by carboxylation of a Grignard or organolithium reagent derived from a substituted bromobenzene. The strategic introduction of substituents onto the aromatic ring is a critical aspect of these multistep syntheses.
A representative synthetic sequence for a substituted benzoic acid might involve the following transformations:
| Starting Material | Reaction | Intermediate/Product | Reference |
| p-Toluic acid | Chlorination | 3-chloro-4-methylbenzoic acid | |
| m-Xylene | Oxidation, then chlorination | 3-methylbenzoic acid -> 3-chloromethyl benzoic acid |
Coupling Reactions and Functional Group Transformations
Once the desired substituted benzoic acid or its corresponding acyl chloride is prepared, it can be coupled with morpholine as described in section 2.1. In more complex syntheses, functional group interconversions on a pre-formed benzoylmorpholine scaffold may be necessary. For instance, a nitro
Catalytic Approaches in Amide Synthesis Involving Morpholine
Transition Metal-Catalyzed Amidation Reactions
The formation of the amide linkage in this compound can be efficiently achieved through various transition metal-catalyzed amidation reactions. These methods offer significant advantages over traditional techniques, often proceeding under milder conditions with higher yields and selectivity. The primary route involves the coupling of a 3-chloro-4-methylbenzoic acid derivative with morpholine.
A prevalent method for this transformation is the direct amidation of 3-chloro-4-methylbenzoic acid with morpholine, facilitated by transition metal catalysts. Group (IV) metal complexes, particularly those of titanium and zirconium, have demonstrated efficacy in catalyzing the direct formation of amides from carboxylic acids and amines, with water being the only byproduct. diva-portal.org For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene, affording high yields of the corresponding amides. rsc.org While a specific example for this compound is not detailed, the general applicability of this method suggests its potential for this synthesis.
Palladium-catalyzed reactions also represent a powerful tool for C-N bond formation. mdpi.comnih.gov Palladium complexes can catalyze the aminocarbonylation of aryl halides, a process that could be adapted for the synthesis of the target molecule. diva-portal.org More directly, palladium-catalyzed carboamination reactions have been utilized for the synthesis of substituted morpholines. nih.gov In a typical reaction, an appropriately substituted aryl bromide could be coupled with a protected morpholine precursor in the presence of a palladium catalyst to form the desired product. nih.gov The mechanism of such reactions generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the formation of a palladium-amido complex, which then undergoes reductive elimination to yield the amide product. nih.gov
The following table summarizes representative transition metal-catalyzed amidation reactions applicable to the synthesis of compounds structurally related to this compound.
| Catalyst System | Reactants | General Conditions | Key Features |
| Titanium (IV) Fluoride (TiF4) | Carboxylic Acid, Amine | Refluxing Toluene | Direct amidation, good for aromatic and aliphatic substrates. rsc.org |
| Palladium Acetate/Ligand | Aryl Halide, Amine | Base, Solvent (e.g., Toluene) | High efficiency in C-N bond formation. nih.gov |
| Zirconium (IV) Chloride (ZrCl4) | Carboxylic Acid, Amine | Solvent (e.g., Toluene) | Catalyzes direct amidation. diva-portal.org |
Role of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on developing methods that are more environmentally benign, safer, and more resource-efficient.
A key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. The transition metal-catalyzed amidations discussed previously align with this principle by reducing the amount of waste generated compared to classical coupling reagents. diva-portal.org Furthermore, direct amidation reactions catalyzed by metals like titanium or zirconium are particularly advantageous as they produce water as the sole byproduct, a significant improvement over methods that generate stoichiometric amounts of waste salts. diva-portal.orgrsc.org
Another green chemistry approach involves the use of safer solvents and reaction conditions. For instance, the synthesis of N-formylmorpholine, a related compound, has been achieved under solvent-free conditions, highlighting a potential avenue for greener syntheses of morpholine derivatives. nih.gov The ideal synthesis of this compound would utilize a non-toxic, recyclable solvent or be performed under solvent-free conditions if feasible.
Atom economy is another central tenet of green chemistry. The direct coupling of 3-chloro-4-methylbenzoic acid with morpholine represents a highly atom-economical route to the target molecule. In contrast, a more traditional approach might involve the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which generates SO2 and HCl as byproducts and is therefore less atom-economical. researchgate.net
Recent advancements in the synthesis of morpholines have focused on developing redox-neutral protocols that use inexpensive and less hazardous reagents. organic-chemistry.org While not directly applied to the synthesis of this compound, these innovative approaches provide a blueprint for future green synthetic designs for this class of compounds.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound from morpholine and 3-chloro-4-methylbenzoyl chloride does not involve the formation of new stereocenters, as morpholine itself is achiral and the reaction occurs at the nitrogen atom. However, if a substituted chiral morpholine were used as a starting material, the preservation or potential inversion of stereochemistry would be a critical consideration.
The primary concern in the synthesis of this compound is regioselectivity. The reaction involves the acylation of the secondary amine of the morpholine ring. This reaction is generally highly regioselective, as the nitrogen atom is significantly more nucleophilic than the oxygen atom within the morpholine ring. The reaction between an acyl chloride, such as 3-chloro-4-methylbenzoyl chloride, and morpholine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the stable amide bond.
In the context of the substituted benzoyl chloride, the regioselectivity of the chlorination and methylation of the starting benzoic acid derivative is crucial for the identity of the final product. The synthesis of the 3-chloro-4-methylbenzoyl chloride precursor must be controlled to ensure the correct substitution pattern on the aromatic ring.
While not directly applicable to the specific target compound, research into the stereoselective synthesis of substituted morpholines is an active area. For instance, electrophile-induced cyclization of chiral N-allyl-α-amino alcohols can produce chiral morpholines with good diastereoselectivity. banglajol.info Similarly, palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov These advanced methods highlight the potential for creating complex, stereochemically defined morpholine derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual hydrogen and carbon atoms.
One-dimensional ¹H and ¹³C NMR are fundamental for assigning the structure of 4-(3-chloro-4-methylbenzoyl)morpholine. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as N-benzoylmorpholine and other substituted benzoyl derivatives. chemspider.comresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine (B109124) ring protons, and the methyl group protons. The protons on the substituted benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.5 ppm). The methyl group attached to the benzoyl ring will produce a singlet around δ 2.4 ppm. The morpholine protons typically appear as two broad multiplets due to the chair conformation and the electronic effects of the amide bond. The protons on the carbons adjacent to the oxygen (C-O-C) are expected around δ 3.7 ppm, while those adjacent to the nitrogen (C-N-C) are shifted slightly upfield. chemspider.comstackexchange.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide is the most deshielded, appearing around δ 170 ppm. chemspider.com The aromatic carbons will resonate in the δ 125-140 ppm range, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon will have a characteristic signal around δ 20 ppm. The morpholine ring carbons are expected to show two distinct signals, with the carbons adjacent to the oxygen (C-O) appearing around δ 66 ppm and the carbons adjacent to the nitrogen (C-N) appearing further upfield. organicchemistrydata.orgchemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~170 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-CH₃ | - | ~139 |
| Aromatic C-H | ~7.2-7.5 (m) | ~126-130 |
| Aromatic C-C=O | - | ~135 |
| Morpholine CH₂-N | ~3.3-3.8 (br m) | ~42-48 |
| Morpholine CH₂-O | ~3.7 (br m) | ~66 |
| Methyl (CH₃) | ~2.4 (s) | ~20 |
Note: Predicted values are based on data from analogous compounds. 's' denotes singlet, 'm' denotes multiplet, 'br' denotes broad.
2D NMR techniques are invaluable for confirming the assignments made from 1D NMR and establishing the connectivity within the molecule. researchgate.net
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would confirm the connectivity within the aromatic ring system and identify which morpholine protons are adjacent to each other. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the proton assignments to their corresponding carbon atoms in both the aromatic and morpholine rings. acdlabs.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would provide information about the molecule's preferred conformation in solution, such as the spatial relationship between the benzoyl group and the morpholine ring. researchgate.net
The this compound molecule is not static. Two primary dynamic processes can be studied using variable-temperature NMR: the rotation around the amide C-N bond and the chair-to-chair inversion of the morpholine ring. beilstein-journals.org
Due to the partial double bond character of the amide C-N bond, rotation is restricted. This can lead to the observation of distinct signals for the axial and equatorial protons of the morpholine ring at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For related N-acyl morpholines and piperazines, these barriers are typically in the range of 61–68 kJ/mol. beilstein-journals.orgresearchgate.netnih.gov
The morpholine ring itself undergoes a rapid chair inversion process. This is generally a lower energy process than the amide bond rotation. In many N-substituted morpholines, the barrier to ring inversion is low, but it can be influenced by the steric bulk of the substituent on the nitrogen. researchgate.netresearchgate.net Dynamic NMR studies can differentiate between these processes, providing a detailed understanding of the molecule's conformational flexibility. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the amide and the substituted aromatic ring.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the amide group, expected in the region of 1630-1660 cm⁻¹. Other key absorptions include the C-N stretching of the amide, the C-O-C stretching of the morpholine ether linkage, C-H stretching from the aromatic and aliphatic parts, and vibrations related to the substituted benzene ring. researchgate.netresearchgate.netresearchgate.net
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Amide | 1630 - 1660 | Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2980 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-N Stretch | Amide | 1200 - 1350 | Medium |
| C-O-C Stretch | Ether (Morpholine) | 1110 - 1125 | Strong |
| C-Cl Stretch | Aryl Halide | 1000 - 1090 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄ClNO₂), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern under electron ionization (EI) would likely involve key bond cleavages that are characteristic of such structures.
Alpha-cleavage next to the carbonyl group is common, leading to the formation of the 3-chloro-4-methylbenzoyl cation.
Cleavage of the morpholine ring is also a characteristic fragmentation pathway. The parent morpholine molecule often fragments with the loss of CH₂O, and similar pathways can be expected for its derivatives. libretexts.orgnist.govresearchgate.net
The loss of the entire morpholine group can also occur, generating a fragment corresponding to the acylium ion [Cl(CH₃)C₆H₃CO]⁺.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the specific crystal structure of this compound has not been reported, analysis of related N-benzoyl-morpholine structures allows for a detailed prediction of its solid-state conformation. dntb.gov.uaotago.ac.nz
It is expected that the morpholine ring would adopt a stable chair conformation. The 3-chloro-4-methylbenzoyl group attached to the nitrogen atom would likely be in an equatorial position to minimize steric hindrance. The amide bond is expected to be nearly planar. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds, connecting the molecules into a three-dimensional network. otago.ac.nz The dihedral angle between the plane of the benzoyl ring and the morpholine ring is another important conformational parameter determined by this technique.
Mechanistic Investigations and Chemical Reactivity of 4 3 Chloro 4 Methylbenzoyl Morpholine
Amide Bond Activation and Rearrangements
The amide bond is the central linkage in 4-(3-chloro-4-methylbenzoyl)morpholine, and its reactivity is of primary interest. This bond, while generally stable, can be activated under specific conditions to undergo hydrolysis or reduction.
Amide hydrolysis involves the cleavage of the robust amide bond, a reaction that is typically slow and requires either acidic or basic catalysis.
Under acidic conditions , the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the eventual departure of the morpholine (B109124) moiety as a protonated amine, which is a good leaving group. The final products of this reaction are 3-chloro-4-methylbenzoic acid and a morpholinium salt.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation of the carbonyl oxygen: The amide's carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which enhances the electrophilic character of the carbonyl carbon.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen atom of the former water molecule to the nitrogen atom of the morpholine group. This converts the morpholine moiety into a better leaving group (a neutral amine).
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated morpholine as the leaving group.
Deprotonation: The protonated carbonyl is deprotonated by water to yield 3-chloro-4-methylbenzoic acid and regenerate the acid catalyst.
In basic conditions , the hydrolysis proceeds via a different mechanism. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the morpholinide anion, which is a poor leaving group. This step is generally the rate-determining step. The morpholinide anion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. The final products upon acidic workup are 3-chloro-4-methylbenzoic acid and morpholine.
Mechanism of Base-Catalyzed Hydrolysis:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon.
Formation of a tetrahedral intermediate: This attack results in a negatively charged tetrahedral intermediate.
Elimination of the leaving group: The intermediate collapses, and the C-N bond is cleaved, expelling the morpholinide anion.
Proton transfer: The strongly basic morpholinide anion deprotonates the carboxylic acid to form a carboxylate salt and morpholine.
Protonation (workup): Addition of acid in a final workup step protonates the carboxylate to give the final 3-chloro-4-methylbenzoic acid.
| Condition | Catalyst | Key Steps | Products |
| Acidic | H⁺ (e.g., H₂SO₄, HCl) | Protonation of C=O, Attack by H₂O, Proton Transfer, Elimination | 3-chloro-4-methylbenzoic acid, Morpholinium salt |
| Basic | OH⁻ (e.g., NaOH, KOH) | Attack by OH⁻, Elimination of morpholinide, Proton Transfer | 3-chloro-4-methylbenzoate salt, Morpholine |
The amide functionality in this compound can be reduced to the corresponding amine. Due to the low reactivity of amides, this transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.comorgoreview.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds, the reduction of amides with LiAlH₄ results in the complete removal of the carbonyl oxygen atom, converting the C=O group into a CH₂ group. orgoreview.comlibretexts.org
The reaction proceeds through the formation of a complex with the aluminum hydride, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. The oxygen atom is then eliminated as a metal alkoxide, and a second hydride addition to the resulting iminium ion intermediate yields the tertiary amine product, 1-((3-chloro-4-methylphenyl)methyl)morpholine.
Mechanism of Amide Reduction with LiAlH₄:
Complexation: The lone pair of electrons on the amide oxygen coordinates with the Lewis acidic aluminum of LiAlH₄.
First hydride transfer: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The oxygen, coordinated to the aluminum, is eliminated as a metal aluminate species, leading to the formation of an iminium ion.
Second hydride transfer: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion.
Workup: An aqueous workup hydrolyzes the aluminum complexes to yield the final amine product.
| Reducing Agent | Intermediate | Final Product |
| Lithium Aluminum Hydride (LiAlH₄) | Iminium ion | 1-((3-chloro-4-methylphenyl)methyl)morpholine |
Nucleophilic Character of the Morpholine Nitrogen in the Amide Context
In the this compound molecule, the nitrogen atom of the morpholine ring is part of an amide linkage. This has a profound effect on its nucleophilicity. Compared to a free secondary amine like morpholine, the nitrogen atom in an amide is significantly less nucleophilic. libretexts.orgquora.com
This reduced nucleophilicity is a direct consequence of resonance. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. This delocalization can be represented by two main resonance structures. In one of these structures, there is a double bond between the carbonyl carbon and the nitrogen atom, with a negative charge on the oxygen and a positive charge on the nitrogen.
This resonance stabilization means that the lone pair on the nitrogen is less available to act as a nucleophile and attack an electrophile. libretexts.org The electron density is effectively drawn away from the nitrogen and towards the oxygen atom. As a result, reactions that typically occur at the nitrogen of an amine, such as alkylation or protonation, are much less favorable for the amide nitrogen in this compound.
Electrophilic Aromatic Substitution and Derivatization on the Benzoyl Moiety
The benzoyl portion of this compound can undergo electrophilic aromatic substitution, allowing for further derivatization of the molecule. The position of the incoming electrophile is determined by the directing effects of the substituents already present on the aromatic ring: the chloro group, the methyl group, and the N-acylmorpholine group.
Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.
Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.org
N-Acylmorpholine Group (-C(O)N(CH₂)₄O): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing due to both induction and resonance, pulling electron density out of the ring and destabilizing the arenium ion intermediates for ortho and para attack.
| Substituent | Position | Electronic Effect | Directing Effect |
| -Cl | 3 | Inductively withdrawing, Resonance donating | ortho, para (deactivating) |
| -CH₃ | 4 | Inductively donating, Hyperconjugation | ortho, para (activating) |
| -C(O)N(CH₂)₄O | 1 | Inductively and Resonance withdrawing | meta (deactivating) |
Intramolecular Interactions and Proton Transfer Processes
The three-dimensional structure and conformational flexibility of this compound are influenced by various intramolecular interactions. The morpholine ring typically adopts a chair conformation. otago.ac.nz The rotation around the C(O)-N bond of the amide is restricted due to the partial double bond character, which can lead to different orientations of the benzoyl group relative to the morpholine ring.
Significant intramolecular proton transfer processes are not expected in this molecule due to the absence of suitable acidic protons and basic sites in close proximity. However, weak intramolecular hydrogen bonds of the C-H···O or C-H···Cl type may exist. These interactions, although weak, can influence the preferred conformation of the molecule in both the solid state and in solution. The steric bulk of the substituents on the benzoyl ring and the morpholine ring will also play a crucial role in determining the lowest energy conformation by minimizing steric hindrance. Studies on similar N-benzoylpiperidones suggest that non-chair conformations can be adopted to minimize steric strain between the benzoyl group and the heterocyclic ring.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-(3-chloro-4-methylbenzoyl)morpholine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p), are instrumental in several areas. bohrium.combenthamdirect.comscispace.comresearchgate.net
Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, researchers can confirm the molecular structure and the presence of specific functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the benzoyl moiety can be accurately predicted.
Table 1: Predicted DFT Parameters for this compound (based on analogous compounds)
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Morpholine (B109124) Conformation | Chair form | Most stable conformation for the morpholine ring. |
| HOMO-LUMO Energy Gap | Moderate to high | Indicates good kinetic stability. |
| Key Vibrational Frequencies | Carbonyl (C=O) stretch, C-Cl stretch, C-N stretch, aromatic C-H stretch | Confirms the presence of key functional groups. |
| Bond Lengths & Angles | Consistent with standard values for amides and substituted benzenes | Provides a detailed 3D model of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. For this compound, MD simulations can track the movements of atoms over time, revealing how the molecule behaves in different environments, such as in solution.
These simulations are particularly useful for understanding the dynamics of the morpholine ring, which can undergo conformational changes. They also shed light on the rotational freedom around the single bonds, such as the bond connecting the benzoyl group to the morpholine nitrogen. Studies on other morpholine-containing compounds have used MD to validate the stability of ligand-protein complexes, often showing low root-mean-square deviation (RMSD) values which indicate a stable conformation. researchgate.netnih.gov This type of analysis is crucial for predicting how the molecule might interact with biological targets.
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netmdpi.comnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. mdpi.com
For this compound, a Hirshfeld analysis would likely reveal several important interactions:
O···H/H···O contacts: These represent hydrogen bonds involving the carbonyl oxygen and hydrogens on neighboring molecules.
Cl···H/H···Cl contacts: The presence of the chlorine atom allows for halogen bonding interactions, which are significant in directing the crystal structure. researchgate.net
C···H/H···C contacts: These are weaker interactions but collectively contribute to the stability of the molecular arrangement. researchgate.net
The analysis generates 2D "fingerprint plots" that provide a quantitative summary of the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface. nih.gov
Table 2: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Intermolecular Contact | Predicted Contribution | Type of Interaction |
|---|---|---|
| H···H | High | Van der Waals |
| O···H / H···O | Significant | Hydrogen Bonding |
| Cl···H / H···Cl | Significant | Halogen Bonding / van der Waals |
| C···H / H···C | Moderate | Weak Hydrogen Bonding / van der Waals |
Quantum-Mechanical Studies of Reaction Pathways and Energy Barriers
Quantum-mechanical (QM) methods are essential for studying the mechanisms of chemical reactions by mapping the potential energy surface. This allows for the identification of transition states and the calculation of activation energy barriers, which determine the reaction rate. nih.govsmu.edu
For the synthesis of this compound, which typically involves the acylation of morpholine with 3-chloro-4-methylbenzoyl chloride, QM studies can elucidate the reaction pathway. The mechanism likely involves a nucleophilic attack by the nitrogen atom of morpholine on the carbonyl carbon of the acid chloride. jocpr.com DFT calculations can model this process, confirming the stepwise nature of the reaction and calculating the energy of the transition state. mdpi.com Such studies provide a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions. mdpi.com
Electrostatic Potential Energy Mapping
Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. researchgate.netwalisongo.ac.idnih.govyoutube.comavogadro.cc These maps are crucial for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov
In an ESP map of this compound, different colors represent different electrostatic potentials.
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically found around electronegative atoms like the carbonyl oxygen and the chlorine atom, making them sites for electrophilic attack. nih.gov
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are usually located around hydrogen atoms, especially those attached to the aromatic ring and the morpholine ring, marking them as sites for nucleophilic attack.
Green regions: Represent neutral or near-zero potential. nih.gov
The ESP map provides a clear picture of the molecule's reactivity, highlighting the electron-rich carbonyl group and the electron-deficient protons as key sites for intermolecular interactions. researchgate.net
Applications in Chemical Research and Materials Science
Role as a Model Compound for Studying Amide Chemistry
The amide bond is one of the most fundamental functional groups in organic chemistry and biology. N-aroylmorpholines, including 4-(3-chloro-4-methylbenzoyl)morpholine, serve as excellent model compounds for investigating the properties and reactivity of tertiary amide bonds. The presence of the morpholine (B109124) ring introduces specific steric and electronic effects that influence the amide's characteristics.
The oxygen atom in the morpholine ring withdraws electron density via the inductive effect, which can impact the rotational barrier and planarity of the N-C(O) bond. This makes compounds like this compound useful for comparative studies against other tertiary amides, such as those derived from piperidine (B6355638) or diethylamine. Research into morpholine amides highlights their distinct advantages, including high water solubility, economic accessibility, and operational stability, which distinguish them from other common amides like Weinreb amides. researchgate.net
The synthesis of such amides is a field of extensive research, with various methods developed for the efficient coupling of carboxylic acids and amines. nih.gov These studies help in understanding reaction mechanisms and optimizing conditions for forming these stable linkages.
Table 1: Comparison of Amide Synthesis Methodologies
| Method | Coupling Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| In Situ Phosphonium Salt Generation | Triphenylphosphine, N-chlorophthalimide | Acetonitrile | Room Temp. | Good to Excellent | nih.gov |
| Acid Chloride Method | Thionyl chloride or Oxalyl chloride, then Morpholine | Dichloromethane (B109758) | 0°C to Room Temp. | High | General Knowledge |
This table presents general methodologies applicable to the synthesis of N-aroylmorpholines.
Utilization in Polymer Chemistry and Material Science
The morpholine moiety is a favored structural framework in the development of advanced materials. mdpi.com Its incorporation into polymer chains or materials can enhance properties such as thermal stability, solubility, and affinity for other substances. While specific data on the polymerization of this compound is not prevalent, its structure suggests several potential applications.
It could serve as a functional additive or be chemically modified into a monomer. The presence of the chlorine atom and the aromatic ring could contribute to flame retardant properties and increased thermal stability in polymers. Furthermore, morpholine-containing polymers have been investigated for various applications. For instance, a morpholine-modified palladium catalyst supported on a polymer has been developed, where the morpholine is attached via an amide bond, showcasing the integration of such structures into functional materials for catalysis. mdpi.com
Potential Contributions to Polymer Properties:
Thermal Stability: The rigid aromatic ring can increase the glass transition temperature of polymers.
Flame Retardancy: The chlorine atom can impart flame-retardant characteristics.
Solubility: The polar morpholine group can modify the solubility profile of polymers.
Coordination Site: The oxygen and nitrogen atoms can act as coordination sites for metal ions, leading to new hybrid materials.
Application as Catalysts or Reagents in Organic Synthesis
Morpholine and its derivatives are widely used as catalysts and reagents in organic synthesis. researchgate.net Specifically, N-aroylmorpholines like this compound are recognized as valuable acylating agents. researchgate.net They offer a stable, yet sufficiently reactive, source for the transfer of the 3-chloro-4-methylbenzoyl group to nucleophiles.
Compared to more reactive acylating agents like acid chlorides, morpholine amides exhibit greater stability towards moisture and are generally easier to handle. They can react selectively with strong nucleophiles such as organolithium or Grignard reagents to produce ketones in high yields, often avoiding the over-addition that leads to tertiary alcohols. rsc.org This chemoselectivity makes them powerful intermediates in complex syntheses. researchgate.net
In a broader context, the morpholine scaffold is central to a class of organocatalysts used in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org Although the electronic nature of the nitrogen in an N-aroyl derivative is different, this underscores the versatility of the morpholine ring in mediating chemical transformations.
Table 2: Acylation Reactions Using N-Aroylmorpholine Analogs
| Nucleophile | Product | Reaction Conditions | Notes | Reference |
|---|---|---|---|---|
| Phenylmagnesium bromide | Aryl-Phenyl Ketone | THF, 0°C | Selective mono-addition | rsc.org |
| n-Butyllithium | Aryl-Butyl Ketone | Diethyl ether, -78°C | Avoids over-addition to form alcohol | researchgate.net |
This table illustrates the typical reactivity of N-aroylmorpholines as acylating agents.
Use as a Protecting Group in Complex Organic Synthesis
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions. libretexts.org
The amide group in this compound represents a protected form of 3-chloro-4-methylbenzoic acid. The N-aroylmorpholine linkage is significantly more stable than esters or anhydrides and is resistant to many reagents that affect other functional groups. It can withstand mildly acidic and basic conditions, as well as many oxidizing and reducing agents.
This stability allows for chemical modifications on other parts of a molecule containing this moiety. The original carboxylic acid can be regenerated under more forceful conditions, such as strong acid or base hydrolysis at elevated temperatures. While not commonly cited as a standard protecting group, its inherent stability makes it a de facto protecting group for the acyl portion in synthetic sequences where its robustness is an advantage.
Development as Analytical Reagents for Specific Determinations
The development of reagents for analytical chemistry often focuses on molecules that can react selectively with an analyte to produce a detectable signal. Compounds like this compound possess features that could be exploited for such purposes.
The substituted benzoyl group is a chromophore, meaning it absorbs ultraviolet (UV) light. This property could be utilized in derivatization schemes for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. For example, if 3-chloro-4-methylbenzoyl chloride (the precursor to the title compound) is used to react with an analyte that is otherwise difficult to detect (e.g., a non-UV-active amine or alcohol), the resulting amide or ester, which would be structurally related to this compound, could be easily quantified.
Furthermore, the presence of a chlorine atom provides a unique isotopic signature that could be useful in mass spectrometry, aiding in the identification of derivatized molecules. While specific applications for this compound as an analytical reagent are not widely documented, its chemical structure presents clear potential for future development in this area.
Future Research Directions and Unexplored Chemical Space
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of 4-(3-chloro-4-methylbenzoyl)morpholine, like many amides, often relies on coupling reagents that generate significant chemical waste. sigmaaldrich.combohrium.com The future of its synthesis lies in greener, more atom-economical methods.
Catalytic Direct Amidation: A primary goal is the development of catalytic methods that directly couple 3-chloro-4-methylbenzoic acid and morpholine (B109124), producing water as the only byproduct. mdpi.com Boron-based catalysts have shown promise in this area for other amide syntheses. sigmaaldrich.comcatalyticamidation.info Research could focus on identifying novel transition-metal or organocatalysts specifically tailored for this transformation, aiming for high yields under mild conditions.
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route. rsc.org Enzymes, such as lipase (B570770) B from Candida antarctica (CALB), can catalyze amide bond formation in green solvents like cyclopentyl methyl ether, often with high conversion rates and minimal need for purification. nih.gov Exploring enzymatic routes for the synthesis of this compound could lead to an industrially viable and environmentally friendly process. rsc.orgnih.gov
Flow Chemistry: Continuous flow chemistry presents a scalable and efficient alternative to batch processing. researchgate.net By transitioning the synthesis to a flow reactor, chemists can achieve better control over reaction parameters, improve safety, and potentially increase yields. nih.govrsc.org This approach is particularly advantageous for optimizing reaction conditions and enabling high-throughput synthesis. prolabas.comrsc.org
| Methodology | Advantages | Challenges for Future Research |
|---|---|---|
| Traditional Coupling Reagents | Well-established, reliable for small-scale synthesis. | Poor atom economy, generates stoichiometric waste. bohrium.com |
| Catalytic Direct Amidation | High atom economy (water is the only byproduct), reduced waste. mdpi.com | Catalyst discovery, optimization for specific substrates, and catalyst recyclability. catalyticamidation.info |
| Enzymatic Synthesis | Environmentally benign, high selectivity, mild reaction conditions. nih.gov | Enzyme stability, substrate scope, and cost-effectiveness for large-scale production. rsc.org |
| Flow Chemistry | Enhanced safety, precise control, scalability, and potential for automation. nih.govprolabas.com | Reactor design, handling of solids, and integration of real-time analytics. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The structure of this compound contains several reactive sites that remain largely unexplored. Future research can unlock novel chemical transformations by targeting the aromatic ring, the methyl group, and the amide functionality.
C-H Functionalization: The aromatic ring and the methyl group are prime targets for C-H activation/functionalization reactions. This powerful strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. For instance, transition-metal catalyzed C-H methylation could be explored at the ortho-position to the benzoyl group. rsc.org Similarly, the benzylic C-H bonds of the methyl group could be selectively functionalized to introduce new functionalities. nih.gov
Cross-Coupling Reactions: The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. wikipedia.orgnih.govtaylorandfrancis.com These reactions would enable the synthesis of a diverse library of derivatives by connecting the core structure to other aryl, alkyl, or amino groups, vastly expanding the accessible chemical space. researchgate.net
Amide Bond Activation: While amides are typically stable, their reactivity can be enhanced. mdpi.com Future work could investigate methods to activate the amide bond of this compound, enabling transformations such as reduction to amines or participation in coupling reactions. This could involve using specialized reagents or photocatalytic methods to temporarily reduce the amide's resonance stabilization. mdpi.com
Integration of Advanced Automation and Artificial Intelligence in Synthesis and Characterization
The synthesis and study of this compound and its derivatives can be significantly accelerated through automation and artificial intelligence (AI).
Automated Reaction Optimization: Automated flow chemistry platforms can perform high-throughput experimentation to rapidly optimize reaction conditions. nih.govrsc.org These self-optimizing systems use real-time analysis and feedback loops, often guided by machine learning algorithms, to systematically vary parameters like temperature, concentration, and catalyst loading to find the optimal conditions with minimal human intervention. researchgate.netresearchgate.net
Predictive Modeling: AI can also be used to predict the physicochemical properties and potential reactivity of new derivatives before they are synthesized. nottingham.ac.uk By building quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and testing.
Elucidation of Complex Reaction Intermediates and Transition States
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process optimization and the discovery of new reactions.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. nih.gov These calculations can be used to predict the structures of transition states and intermediates in the amide bond formation process, providing insights that are difficult to obtain experimentally. researchgate.netacs.org Such studies can help rationalize catalyst behavior and guide the design of more efficient synthetic procedures.
In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, when applied in situ, allow for the real-time monitoring of reacting species. spectroscopyonline.commt.com This enables the direct observation of transient intermediates, providing crucial evidence for proposed reaction mechanisms. rsc.org By tracking the concentration changes of reactants, intermediates, and products over time, detailed kinetic profiles can be constructed. mt.com
Mass Spectrometry: Modern mass spectrometry techniques, particularly with soft ionization methods like electrospray ionization (ESI), are highly sensitive tools for detecting and characterizing reaction intermediates, even those present at very low concentrations. nih.gov This can be invaluable for identifying key species in complex catalytic cycles.
Design of Next-Generation Materials Based on Morpholine Scaffolds
The morpholine ring is recognized as a "privileged structure" in medicinal chemistry and materials science due to its advantageous physicochemical properties. researchgate.netsci-hub.se Incorporating the this compound motif into larger molecular architectures could lead to novel functional materials.
Polymer Science: Morpholine derivatives can be used as monomers for the synthesis of advanced polymers. e3s-conferences.org The unique properties of the morpholine ring, such as its hydrophilic-lipophilic balance and conformational flexibility, can impart desirable characteristics to the resulting polymers, with potential applications as stabilizers, curing agents, or in developing pH- and thermo-responsive materials. e3s-conferences.orgresearchgate.net
Functional Materials: The rigid, substituted benzoyl portion of the molecule, combined with the versatile morpholine ring, makes it an interesting building block for functional materials. Research could explore its incorporation into metal-organic frameworks (MOFs), liquid crystals, or organic semiconductors, where its electronic and structural properties could be exploited. The development of morpholine-containing materials is a promising area for creating advanced materials with tailored properties. e3s-conferences.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-chloro-4-methylbenzoic acid |
| Morpholine |
| Cyclopentyl methyl ether |
Q & A
Q. What are the optimal synthetic routes for 4-(3-chloro-4-methylbenzoyl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves chlorination of a precursor (e.g., 4-methylbenzoyl morpholine) using catalysts like FeCl₃ under controlled temperature (40–60°C) and inert atmospheres to minimize side reactions . Alternatively, stepwise coupling with ethyl chloroformate in anhydrous dichloromethane, followed by recrystallization (e.g., cyclohexane), achieves high yields (93%) and purity . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like 4-methylmorpholine .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) validates bond lengths, angles, and torsional parameters . Complementary techniques include NMR (¹H/¹³C) for functional group verification and IR spectroscopy to confirm carbonyl (C=O) and morpholine ring vibrations. For crystalline samples, hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed to assess packing stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for morpholine derivatives during structure validation?
- Methodological Answer : Discrepancies may arise from twinning, disorder, or incomplete data. Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to address disorder . Cross-validate with spectroscopic data (e.g., NMR coupling constants) and check for compliance with the IUCr’s structure validation guidelines (e.g., R-factor < 5%, reasonable ADP values) . For ambiguous cases, re-measure high-resolution datasets or employ alternative software (e.g., Olex2) for independent verification .
Q. What methodological approaches validate the quantitative determination of morpholine derivatives in complex matrices like biological samples?
- Methodological Answer : Spectrophotometric methods are validated per ICH guidelines:
- Linearity : Calibration curves (e.g., 0.1–10 µg/mL) with R² ≥ 0.995 .
- Precision : Intra-day/inter-day RSD < 2% via triplicate measurements .
- LOD/LOQ : Calculated as 3.3σ/S and 10σ/S, respectively, where σ is baseline noise and S is slope .
- Specificity : Assess interference from matrix components using spiked recovery tests (e.g., 95–105% recovery) .
Q. How are structure-activity relationship (SAR) studies designed to evaluate the biological activity of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., halogens, alkyl groups) using MiniBlock® parallel synthesis to generate derivatives .
- Activity Assays : Test inhibition of target enzymes (e.g., cytochrome P450 2A13) via fluorescence-based assays at varying concentrations (e.g., 1–100 µM) .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (calculated via DFT or logP) with IC₅₀ values using multivariate regression .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Stability Profiling : Incubate compounds with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at meta/para positions to reduce CYP-mediated oxidation .
- Solubility Optimization : Use shake-flask methods to measure PBS solubility (pH 7.4); derivatives with >180 µM solubility avoid precipitation in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
